2,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-9-3-5-12(10(2)7-9)15(20)19-16-18-13-6-4-11(24(17,21)22)8-14(13)23-16/h3-8H,1-2H3,(H2,17,21,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJMXXJDYSYJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes include:
Diazo-coupling: This method involves the reaction of diazonium salts with aromatic compounds to form azo compounds, which can then be converted into benzothiazoles.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups, leading to the formation of benzothiazole derivatives.
Biginelli Reaction: A multi-component reaction that synthesizes benzothiazoles by combining aldehydes, urea, and β-keto esters.
Microwave Irradiation: This technique accelerates the reaction process and improves yields by using microwave energy to heat the reaction mixture.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular and anti-cancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents on the benzothiazole ring and the benzamide moiety. Examples include:
Key Observations :
- Fluorine or nitro substituents (e.g., in ) introduce electron-withdrawing effects, which may alter electronic distribution and reactivity.
Physicochemical Properties
Crystallographic data from analogs provide insights into packing efficiency and intermolecular interactions:
Key Observations :
- The target compound likely adopts a planar conformation due to aromatic stacking, as seen in 2-BTBA and 2-BTFBA .
- Sulfamoyl groups may promote hydrogen bonding, influencing crystal packing and stability.
Key Observations :
- The sulfamoyl group in the target compound may enhance target specificity, analogous to sulfonamide antibiotics.
- Structural rigidity (benzothiazole + benzamide) is critical for maintaining bioactivity across analogs .
Key Observations :
Biological Activity
2,4-Dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. Its synthesis typically involves multiple steps, starting from the preparation of the benzothiazole core through cyclization reactions, followed by acylation with 2,4-dimethylbenzoyl chloride. The final product is confirmed through techniques like NMR and HPLC.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus blocking substrate access and preventing catalytic processes.
- Cellular Pathway Modulation : It has been reported to affect pathways involved in cell proliferation and apoptosis. For instance, it may downregulate the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties:
- Cell Lines Tested : Studies have evaluated its effects on various human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer).
- Results : The compound demonstrated notable inhibition of cell proliferation and induced apoptosis in these cell lines. For example, at concentrations of 1–4 μM, it significantly reduced cell viability and migration while promoting apoptosis .
| Cell Line | IC50 (µM) | Effect on Migration | Apoptosis Induction |
|---|---|---|---|
| A431 | 1.5 | Significant | Yes |
| A549 | 2.0 | Significant | Yes |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent:
- Cytokine Inhibition : It has been observed to decrease levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models (RAW264.7 cells) .
- Mechanism : The reduction in these cytokines suggests that the compound may modulate inflammatory responses through direct effects on immune cells.
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives in treating cancer and inflammation:
- Study on Compound B7 : This study synthesized a derivative similar to the target compound and found it significantly inhibited cancer cell proliferation while also reducing inflammatory markers .
- Mechanistic Insights : Further investigations into the signaling pathways affected by these compounds revealed that they could effectively disrupt critical survival signals in cancer cells while also promoting anti-inflammatory responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
